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Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and
purification of INJ-28330835, a selective androgen receptor modulator (SARM). The
methodologies described are based on established synthetic routes for pyrazole carboxamide
derivatives and general purification techniques applicable to small molecules in a research and
development setting.

Overview of JNJ-28330835

JNJ-28330835, with the IUPAC name (5S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-
(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide, is a non-steroidal SARM. Its selective
action on the androgen receptor makes it a compound of interest for therapeutic applications.

Chemical Structure:

Synthesis of JNJ-28330835

The synthesis of INJ-28330835 can be approached through a multi-step pathway involving the
formation of a pyrazoline ring followed by an amide coupling reaction. The following protocol is
a representative method based on the synthesis of similar pyrazole carboxamide derivatives.

2.1. Synthetic Scheme
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A plausible synthetic route involves the reaction of a trifluoromethyl-substituted hydrazine with
a suitable unsaturated keto-ester to form the pyrazoline core, followed by hydrolysis of the
ester and subsequent amide coupling with 4-amino-2-(trifluoromethyl)benzonitrile.

2.2. Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

e To a solution of ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol, add
hydrazine hydrate (1.1 eq).

o Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a gradient of ethyl
acetate in hexanes to yield the desired pyrazoline ester.

Step 2: Hydrolysis to 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Dissolve the pyrazoline ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

e Add lithium hydroxide (LIOH) (1.5 eq) and stir the mixture at room temperature for 2-3 hours.
» Monitor the reaction by TLC until the starting material is consumed.

 Acidify the reaction mixture with 1N HCI to pH 2-3.

o Extract the product with ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the carboxylic acid.

Step 3: Amide coupling to form JNJ-28330835
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To a solution of the carboxylic acid from Step 2 (1.0 eq) in dichloromethane (DCM), add 4-
amino-2-(trifluoromethyl)benzonitrile (1.0 eq).

Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-
dimethylaminopyridine (DMAP) (0.1 eq).

Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC.

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Wash the filtrate with 1N HCI, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product as described in the purification section.

2.3. Data Presentation: Synthesis
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Step

Reactant
S

Reagents

Solvent

Time (h)

Yield (%)

Purity (%)

Ethyl 2-
methyl-
4,4,4-
trifluoro-3-
oxobutano
ate,
Hydrazine

hydrate

Ethanol

4-6

75-85

>90

Pyrazoline

ester

LiOH

THF/Water

2-3

90-95

>95

Pyrazoline
carboxylic
acid, 4-
amino-2-
(trifluorome
thyl)benzo
nitrile

DCC,
DMAP

DCM

12-18

60-70

>90

(crude)

Note: Yields and purities are representative and may vary based on experimental conditions.

Purification of JNJ-28330835

Purification is critical to obtain JNJ-28330835 with high purity suitable for research and

preclinical studies. A combination of chromatographic and crystallization techniques is

recommended.

3.1. Experimental Protocol: Purification

Method 1: Column Chromatography

e Prepare a silica gel column with a suitable diameter and length based on the amount of

crude product.
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o Equilibrate the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).
 Dissolve the crude JNJ-28330835 in a minimal amount of dichloromethane.

e Load the sample onto the column.

» Elute the column with a gradient of increasing ethyl acetate concentration in hexanes.

» Collect fractions and monitor by TLC to identify the fractions containing the pure product.

o Combine the pure fractions and evaporate the solvent under reduced pressure.

Method 2: Crystallization

» Dissolve the product obtained from column chromatography in a minimal amount of a hot
solvent in which the compound is soluble (e.g., ethanol, isopropanol).

e Slowly add a co-solvent in which the compound is less soluble (e.g., water, hexanes) until
the solution becomes slightly turbid.

 Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to
facilitate crystal formation.

o Collect the crystals by filtration and wash with a small amount of cold co-solvent.
e Dry the crystals under vacuum.

3.2. Data Presentation: Purification

Purity (by HPLC)

Purification Method Solvent System Recovery (%) (%)
0
Ethyl
Column
Acetate/Hexanes 80-90 >98
Chromatography )
gradient
Crystallization Ethanol/Water 70-85 >99.5
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Analytical Methods for Purity Determination

The purity of the final compound should be assessed using appropriate analytical techniques.

o High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for
determining the purity of small molecules.[1] A reverse-phase C18 column with a gradient of
acetonitrile in water (with 0.1% trifluoroacetic acid) is a common system for SARMSs.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR spectroscopy are
used to confirm the chemical structure and assess for the presence of impurities.

e Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized
compound.

Visualizations
5.1. INJ-28330835 Synthesis Workflow
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Caption: Overall workflow for the synthesis, purification, and analysis of JNJ-28330835.

5.2. Androgen Receptor Signaling Pathway
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Caption: Simplified signaling pathway of JNJ-28330835 action on the androgen receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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